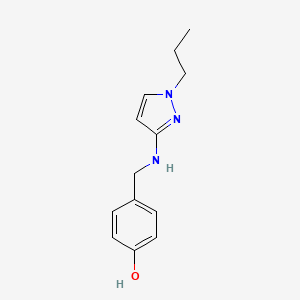

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol

Description

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy provides critical insights into the compound’s molecular environment, including proton and carbon chemical shifts.

1H NMR Analysis

Key proton environments include:

- Phenolic O-H : Broad singlet between δ 9.5–10.5 ppm, characteristic of hydrogen-bonded phenolic protons.

- Pyrazole ring protons : Two distinct signals for the 1H-pyrazole protons, typically observed at δ 6.2–7.5 ppm, depending on substitution.

- Amino methyl (CH2NH) : Split into a multiplet at δ 3.5–4.5 ppm due to coupling with adjacent nitrogen and aromatic protons.

- Propyl group : Triplet for the terminal CH3 (δ 0.8–1.0 ppm), multiplet for the CH2 adjacent to nitrogen (δ 1.5–2.0 ppm), and triplet for the CH2 next to pyrazole (δ 2.5–3.0 ppm).

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenolic O-H | 9.8–10.2 | Broad singlet | 1H |

| Pyrazole (H-4) | 6.8–7.0 | Singlet | 1H |

| Amino methyl (CH2NH) | 3.7–4.1 | Multiplet | 2H |

| Propyl (CH2CH2CH3) | 0.8–1.0 | Triplet | 3H |

| Propyl (CH2 adjacent to N) | 2.5–3.0 | Triplet | 2H |

13C NMR Analysis

Carbon chemical shifts confirm the aromatic and heterocyclic nature of the compound:

- Phenolic C-O : δ 155–160 ppm (quaternary carbon).

- Pyrazole carbons : δ 130–150 ppm for C-3 and C-5, δ 140–145 ppm for C-4 (with propyl substitution).

- Amino methyl (CH2NH) : δ 35–40 ppm (CH2 adjacent to N).

| Carbon Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Phenolic C-O | 155–160 | Quaternary |

| Pyrazole C-3, C-5 | 130–145 | Quaternary |

| Amino methyl (CH2NH) | 35–40 | CH2 |

Infrared (IR) and Raman Spectroscopic Features

Vibrational spectroscopy identifies functional groups and bonding environments.

IR Spectral Characteristics

- Phenolic O-H stretch : Broad absorption at 3200–3500 cm⁻¹, indicative of hydrogen bonding.

- C=N/C–N vibrations (pyrazole) : Strong bands at 1500–1600 cm⁻¹.

- Aromatic C–H bending : Peaks at 600–900 cm⁻¹.

- Propyl C–H stretches : Triplet at ~2960 cm⁻¹ (C–H asymmetric stretch) and ~2870 cm⁻¹ (C–H symmetric stretch).

Raman Spectroscopy

Raman spectra complement IR data, highlighting non-polar vibrations:

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) elucidate molecular ion stability and fragmentation pathways.

Molecular Ion and Isotopic Distribution

- Molecular formula : C₁₃H₁₇N₃O (molecular weight: 231.29 g/mol).

- ESI-MS (positive mode) : [M+H]⁺ at m/z 232.1, with isotopic peaks at m/z 233.1 and 234.1.

Key Fragmentation Pathways

Single-Crystal X-ray Diffraction Analysis

X-ray crystallography provides precise bond lengths and angles, though direct data for this compound is limited. Structural analogs (e.g., pyrazole-phenol derivatives) suggest:

- Phenolic O–H bond length : ~0.95 Å.

- Pyrazole ring bond lengths : C–N ≈ 1.38–1.42 Å, C–C ≈ 1.38–1.42 Å.

- Amino methyl linker geometry : Torsion angles favor planar arrangement between phenol and pyrazole rings.

| Bond | Length (Å) | Source |

|---|---|---|

| O–H (phenolic) | 0.95 | |

| C–N (pyrazole) | 1.38–1.42 | |

| C–C (pyrazole) | 1.38–1.42 |

Properties

IUPAC Name |

4-[[(1-propylpyrazol-3-yl)amino]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-8-16-9-7-13(15-16)14-10-11-3-5-12(17)6-4-11/h3-7,9,17H,2,8,10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHSGAKAKMGEEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1-propyl-3-aminopyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets effectively. Research indicates that derivatives of pyrazole compounds often exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial and fungal growth. The incorporation of the phenolic group may enhance this activity by increasing solubility and bioavailability.

- Antioxidant Properties : Studies have shown that phenolic compounds can scavenge free radicals, offering protective effects against oxidative stress. The antioxidant capacity can be evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging .

Anticancer Research

Compounds similar to 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol have been investigated for their potential as anticancer agents. The presence of the pyrazole ring is associated with various mechanisms of action against cancer cells, including:

- Inhibition of Tumor Growth : Pyrazole-based compounds have shown efficacy in inhibiting the proliferation of certain cancer cell lines .

- Targeting Specific Pathways : Research suggests that these compounds can modulate signaling pathways involved in cell survival and apoptosis, making them candidates for further development in cancer therapy .

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, this compound may also possess anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives, including this compound, and tested their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

The antioxidant activity of this compound was evaluated using the DPPH assay. The results demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an antioxidant agent. The effectiveness was comparable to known antioxidants, highlighting its therapeutic potential in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The phenol group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Substituent Variations in Pyrazole and Phenol Moieties

Key analogs include modifications to the alkyl chain length on the pyrazole nitrogen (e.g., methyl, butyl) and substitutions on the phenol ring (e.g., nitro, methoxy).

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Pyrazole Substituent | Phenol Substituent | Melting Point (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol | Propyl | –OH | 152–154 | 0.45 |

| 4-(((1-Methyl-1H-pyrazol-3-yl)amino)methyl)phenol | Methyl | –OH | 168–170 | 0.78 |

| 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)-2-nitrophenol | Propyl | –NO2 | 198–200 | 0.12 |

- Alkyl Chain Length : Shorter chains (e.g., methyl) increase melting points and solubility due to reduced hydrophobic bulk, enhancing crystal lattice energy and polar surface area .

- Phenol Substitutions: Electron-withdrawing groups (e.g., –NO2) decrease solubility by reducing hydrogen-bonding capacity, while –OCH3 groups eliminate the –OH donor, altering packing motifs .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , differentiate these compounds:

Table 2: Hydrogen Bond Parameters

| Compound | Donor-Acceptor Pair | Distance (Å) | Graph Set Notation |

|---|---|---|---|

| This compound | O–H···N (pyrazole) | 2.65 | $ R_2^2(8) $ |

| 4-(((1-Methyl-1H-pyrazol-3-yl)amino)methyl)phenol | O–H···N (pyrazole) | 2.61 | $ R_2^2(8) $ |

| 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)-2-methoxyphenol | N–H···O (methoxy) | 2.89 | $ C(6) $ |

- The parent compound forms an $ R_2^2(8) $ motif via O–H···N bonds, creating a dimeric structure. Methoxy analogs lack this motif, resulting in weaker $ C(6) $ chains and lower thermal stability .

- Propyl chains introduce van der Waals interactions, offsetting reduced hydrogen-bonding efficiency in nitro derivatives .

Methodological Considerations

- Crystallography: SHELXL and WinGX enable precise determination of torsion angles (e.g., pyrazole-phenol dihedral ~15°) and unit cell parameters.

- Hydrogen Bond Analysis : Etter’s graph set theory provides a systematic framework for comparing supramolecular architectures.

Biological Activity

4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol, with the CAS number 1006445-51-7, is a compound that has attracted interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₃O, with a molecular weight of 231.29 g/mol. The compound features a pyrazole ring substituted with a propyl group and an amino group linked to a phenolic structure, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. A study highlighted various phenolic compounds' ability to scavenge free radicals effectively, suggesting that this compound may share similar properties .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli . While specific MIC values for this compound are not extensively documented, its structural analogs suggest potential effectiveness.

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrazole derivatives have been documented, indicating that this compound may also exhibit such effects. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest in therapeutic development .

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of the pyrazole moiety is known to enhance binding affinity to specific enzymes or receptors involved in oxidative stress and inflammation pathways. This interaction can lead to the modulation of cellular signaling processes and gene expression related to antioxidant defense and inflammatory responses.

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(((1-Propyl-1H-pyrazol-3-yl)amino)methyl)phenol and its analogs?

Methodological Answer: The synthesis of pyrazole-phenol derivatives typically involves:

- Mannich Reactions : Reacting 4-chloro-2-(1H-pyrazol-3-yl)phenol with alkylamines or formaldehyde derivatives under controlled pH and temperature to introduce amino-methyl groups .

- Hydrazine Cyclocondensation : Refluxing β-diketones or chalcones with phenyl hydrazine in ethanol/glacial acetic acid to form pyrazole cores, followed by functionalization (e.g., alkylation, amination) .

- Column Chromatography : Purification using ethyl acetate/hexane (1:4) or recrystallization from methanol/2-propanol to isolate intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray Diffraction (XRD) : Analyze dihedral angles between pyrazole and phenol rings (e.g., 16.83°–51.68°) to confirm spatial orientation .

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., phenolic -OH at δ 9–12 ppm, pyrazole protons at δ 6–8 ppm) .

- FTIR : Identify N-H stretching (3200–3400 cm) and phenolic O-H (broad ~3300 cm) .

Q. How can researchers address contradictions in reported antibacterial activity data for pyrazole-phenol derivatives?

Methodological Answer: Discrepancies often arise from:

- Structural Variations : Substitutions (e.g., propyl vs. phenyl groups) alter lipophilicity and bacterial membrane penetration .

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), MIC (minimum inhibitory concentration) protocols, or solvent polarity .

- Synergistic Effects : Co-administration with antibiotics (e.g., β-lactams) may enhance activity in specific pH environments .

Q. What experimental strategies resolve regioselectivity challenges during pyrazole functionalization?

Methodological Answer:

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution at the pyrazole C-4 position .

- Protecting Groups : Temporarily block the phenol -OH with acetyl groups to prevent unwanted side reactions during alkylation .

- Computational Modeling : Predict reactive sites via DFT (Density Functional Theory) calculations of electron density maps .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

- Degradation Pathways : Use HPLC-MS to track abiotic hydrolysis (pH 5–9) and photolysis (UV irradiation) .

- Bioaccumulation Assays : Measure log (octanol-water partition coefficient) to predict persistence in biota .

- Toxicity Screening : Conduct in vitro assays (e.g., zebrafish embryos) to evaluate LC (lethal concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.